molecular formula C17H23N3O3S B1618708 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol CAS No. 26028-97-7

4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol

Cat. No.: B1618708
CAS No.: 26028-97-7
M. Wt: 349.4 g/mol
InChI Key: RVGXNGRYLSLIIC-UHFFFAOYSA-N
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Description

The compound “4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol” is a complex organic molecule that contains several functional groups . These include a cyclohexyl group, a trimethoxyphenyl group, and a 1,2,4-triazole-thiol group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions . For instance, 1,2,4-triazole-thiols can be synthesized through regioselective S-alkylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups . The 1,2,4-triazole-thiol group, for instance, is a five-membered ring containing three nitrogen atoms and a sulfur atom .

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be studied for various therapeutic applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol. One potential direction is the development of new analogs of this compound with improved solubility and potency. Another potential direction is the investigation of the compound's potential to treat other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Scientific Research Applications

4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential to treat Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, it has been reported to have anti-inflammatory and analgesic properties.

Biochemical Analysis

Biochemical Properties

4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various downstream effects. For instance, the inhibition of tubulin polymerization can disrupt cell division, making this compound a potential candidate for anti-cancer therapies .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Hsp90, this compound can interfere with the proper folding of client proteins, leading to the degradation of proteins involved in cell growth and survival . Additionally, its interaction with TrxR can disrupt redox homeostasis, further affecting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tubulin and Hsp90, inhibiting their activity . This binding can prevent the polymerization of tubulin, thereby halting cell division. Similarly, the inhibition of Hsp90 can lead to the destabilization and degradation of its client proteins, which are crucial for cell survival and proliferation . The compound also affects gene expression by inhibiting HLSD1, which can lead to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged disruption of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function within the cell .

Properties

IUPAC Name

4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGXNGRYLSLIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351446
Record name 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-97-7
Record name 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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